N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate thiosemicarbazide with a suitable carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and pyrazole intermediates using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, hydrazine derivatives, α,β-unsaturated carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1-methyl-1H-pyrazole-5-carboxamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the 2-chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be explored in terms of its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H16ClN5OS |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-(2-chlorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H16ClN5OS/c1-26-17(12-16(25-26)14-9-5-6-10-15(14)21)19(27)22-20-24-23-18(28-20)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,22,24,27) |
InChI Key |
IBMWACHCUDIAAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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